Dapoxetine-d6 Hydrochloride
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Overview
Description
Dapoxetine-d6 Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation . It functions by blocking the serotonin transporter and increasing serotonin activity, thereby delaying ejaculation .
Synthesis Analysis
A novel and practical asymmetric synthesis of Dapoxetine Hydrochloride has been reported . This synthesis uses the chiral auxiliary (S)-tert-butanesulfinamide and is concise, mild, and easy to perform. The overall yield and stereoselectivity are excellent .Molecular Structure Analysis
The molecular formula of Dapoxetine-d6 Hydrochloride is C21H18D6ClNO . It is the deuterium labeled version of Dapoxetine Hydrochloride .Chemical Reactions Analysis
The detection process in colorimetric assay is related to morphological reform of silver nanoparticles after its specific electrostatic and covalent interaction with Dapoxetine-d6 Hydrochloride as analyte .Physical And Chemical Properties Analysis
Dapoxetine-d6 Hydrochloride has a molecular weight of 341.87 . It is soluble in DMSO and water .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-3-naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1/i1D3,2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDIQRWYNMKFM-RURDCJKXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)C([2H])([2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1246814-76-5 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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